

Spectroscopic Analysis of 2,3-Dimethylquinoxaline: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dimethylquinoxaline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for **2,3-dimethylquinoxaline**. The information is presented to support the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data

The following sections present the ^1H NMR, ^{13}C NMR, and IR spectral data for **2,3-dimethylquinoxaline**. The data is organized for clarity and ease of comparison.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of **2,3-dimethylquinoxaline** provides information about the chemical environment of the hydrogen atoms in the molecule.

Assignment	Chemical Shift (δ , ppm)	Multiplicity
H-5, H-8	~7.96	Multiplet
H-6, H-7	~7.65	Multiplet
-CH ₃ (at C2, C3)	~2.71	Singlet

Table 1: ^1H NMR Spectral Data for **2,3-Dimethylquinoxaline** in CDCl_3 .

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum reveals the chemical environment of the carbon atoms within the **2,3-dimethylquinoxaline** molecule.

Assignment	Chemical Shift (δ , ppm)
C-2, C-3	~154.5
C-4a, C-8a	~140.9
C-5, C-8	~129.2
C-6, C-7	~128.8
- CH_3 (at C2, C3)	~22.9

Table 2: ^{13}C NMR Spectral Data for **2,3-Dimethylquinoxaline**.

Infrared (IR) Spectroscopy

The IR spectrum of **2,3-dimethylquinoxaline** highlights the characteristic vibrational frequencies of its functional groups.

Wave Number (cm^{-1})	Vibrational Mode	Intensity
~3060	Aromatic C-H Stretch	Medium
~2920	Aliphatic C-H Stretch	Medium
~1620	C=N Stretch (ring)	Strong
~1570, ~1490	Aromatic C=C Stretch	Strong
~1440	CH_3 Asymmetric Bending	Medium
~1375	CH_3 Symmetric Bending	Medium
~760	Aromatic C-H Out-of-Plane Bending	Strong

Table 3: Key IR Absorption Bands for **2,3-Dimethylquinoxaline**.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra of **2,3-dimethylquinoxaline**.

NMR Spectroscopy Protocol

2.1.1. Sample Preparation

- Weighing: Accurately weigh 10-20 mg of **2,3-dimethylquinoxaline** for ^1H NMR and 50-100 mg for ^{13}C NMR.
- Solvent Selection: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Other suitable deuterated solvents include dimethyl sulfoxide- d_6 (DMSO-d_6).
- Dissolution: Gently vortex the sample until the solid is completely dissolved.
- Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

2.1.2. Instrument Parameters and Acquisition

- Instrument: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Pulse Program: Standard one-pulse sequence.
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Acquisition Time: 4.0 s
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence.

- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.5 s

2.1.3. Data Processing

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.
- Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a reference (CDCl_3 : $\delta = 7.26$ ppm for ^1H , $\delta = 77.16$ ppm for ^{13}C).
- Peak Picking and Integration: Identify and integrate the peaks in the ^1H spectrum.

IR Spectroscopy Protocol

2.2.1. Sample Preparation (KBr Pellet Method)

- Grinding: Grind a small amount (1-2 mg) of **2,3-dimethylquinoxaline** with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

2.2.2. Instrument Parameters and Acquisition

- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .

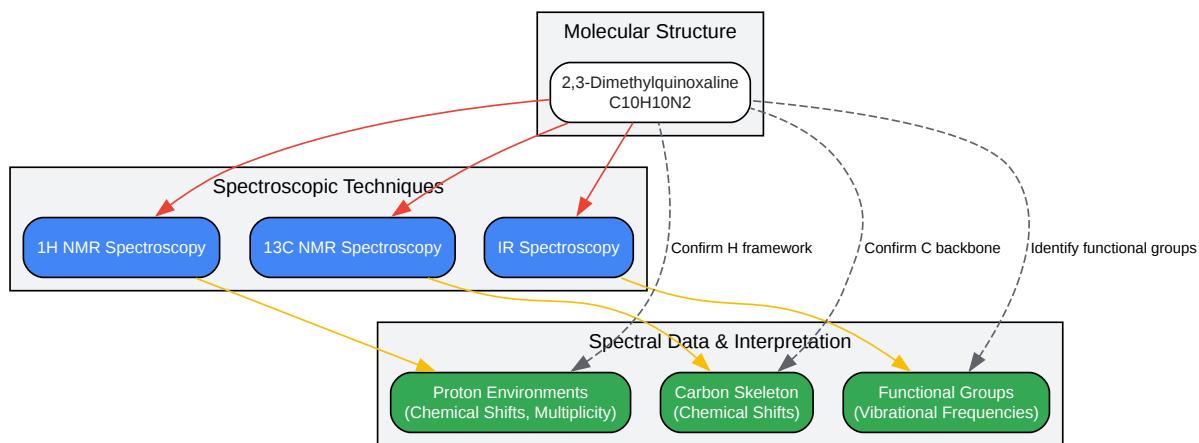
- Number of Scans: 16-32.
- Background: Record a background spectrum of the empty sample compartment.

2.2.3. Data Processing

- Background Subtraction: Subtract the background spectrum from the sample spectrum.
- Peak Identification: Identify and label the significant absorption bands.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow from the chemical structure of **2,3-dimethylquinoxaline** to the acquisition and interpretation of its spectral data.



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